4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)-
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Overview
Description
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- is a chemical compound that belongs to the class of piperidinol derivatives It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a chlorophenyl-pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.
Catalytic Hydrogenation: The starting material is subjected to catalytic hydrogenation using a palladium-carbon catalyst in the presence of hydrogen gas at 25°C and 0.1 MPa pressure. This step removes the benzyl protecting group.
Purification: The reaction mixture is filtered, and the product is extracted using ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as a CCR5 antagonist for HIV treatment.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the CCR5 receptor, a G-protein coupled receptor involved in HIV entry into cells.
Pathways Involved: By binding to the CCR5 receptor, the compound blocks the interaction between the receptor and the HIV virus, preventing viral entry and replication.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A closely related compound with similar structural features.
Uniqueness
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- is unique due to the presence of the pyrimidinyl moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.
This detailed article provides a comprehensive overview of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93182-21-9 |
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Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16ClN3O/c16-12-3-1-11(2-4-12)14-5-8-17-15(18-14)19-9-6-13(20)7-10-19/h1-5,8,13,20H,6-7,9-10H2 |
InChI Key |
ORODRJPLZUPDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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